molecular formula C9H19N3O2 B13432198 (Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide

Cat. No.: B13432198
M. Wt: 201.27 g/mol
InChI Key: BYKOQDNTKLIEAL-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is a synthetic organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving piperidine derivatives.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is unique due to its combination of a piperidine ring, a methoxymethyl group, and an imidamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N'-hydroxy-2-[3-(methoxymethyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-14-7-8-3-2-4-12(5-8)6-9(10)11-13/h8,13H,2-7H2,1H3,(H2,10,11)

InChI Key

BYKOQDNTKLIEAL-UHFFFAOYSA-N

Isomeric SMILES

COCC1CCCN(C1)C/C(=N/O)/N

Canonical SMILES

COCC1CCCN(C1)CC(=NO)N

Origin of Product

United States

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